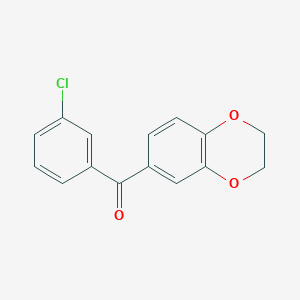

3-Chloro-3',4'-(ethylenedioxy)benzophenone

Description

Contextualization within the Field of Benzophenone (B1666685) Chemistry and Its Derivatives

Benzophenones are a class of organic compounds characterized by a diphenyl ketone core. rsc.org This basic structure, consisting of two phenyl rings attached to a carbonyl group, serves as a versatile scaffold in medicinal chemistry and materials science. rsc.orgnih.gov The properties and applications of benzophenone derivatives can be significantly altered by the addition of various functional groups to the phenyl rings. nih.gov These modifications can influence the molecule's electronic properties, reactivity, and biological activity.

The benzophenone framework is found in numerous naturally occurring molecules and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. rsc.orgnih.govrsc.org In addition to their medicinal applications, benzophenones are also used as photoinitiators in polymer chemistry and as UV filters in sunscreens and other personal care products. nih.govresearchgate.net

Historical Perspective of Halogenated and Ethylenedioxy-Substituted Benzophenones in Academic Inquiry

The investigation of benzophenone derivatives dates back to the 19th century. Halogenated benzophenones, in particular, have a long history of study due to the significant impact of halogen substituents on the molecule's chemical and physical properties. Chlorine, being one of the most vital industrial chemicals, has been incorporated into a vast number of pharmaceuticals to treat a wide array of diseases. nih.gov The introduction of a chloro group can enhance the biological activity of a compound and is a common strategy in drug design. nih.gov For instance, certain chlorinated benzophenones have been investigated for their potent anti-inflammatory and antitumor activities. nih.gov

The study of ethylenedioxy-substituted benzophenones is a more recent development, emerging in the late 20th century. This substitution involves the addition of a 1,4-benzodioxane (B1196944) moiety to one of the phenyl rings. This addition creates a planar, electron-rich system that can enhance the compound's photostability and electronic properties. The ethylenedioxy group is of interest for its potential to modulate the UV absorption capabilities of benzophenones, making them potentially useful in applications such as polymer stabilization.

Current Research Gaps and Motivations for Investigating 3-Chloro-3',4'-(ethylenedioxy)benzophenone

Despite the extensive research into benzophenones as a class, there is a notable lack of specific studies on this compound. While information exists for its structural isomer, 2-Chloro-3',4'-(ethylenedioxy)benzophenone, the 3-chloro substituted variant remains largely unexplored in academic literature. This represents a significant research gap.

The motivation to investigate this specific compound stems from the unique combination of its functional groups. The presence of both a chloro substituent and an ethylenedioxy group on the benzophenone scaffold suggests the potential for novel properties and applications. Research into this compound could explore:

Synergistic Effects: Investigating whether the combination of the chloro and ethylenedioxy groups leads to enhanced or unique biological or photophysical properties compared to benzophenones with only one of these substituents.

Structure-Activity Relationships (SAR): A detailed study of this compound would contribute to a broader understanding of the SAR of benzophenone derivatives. researchgate.net This could inform the design of new compounds with tailored properties.

Novel Applications: The specific substitution pattern may lead to applications in areas where other benzophenones have not been effective.

Overview of Key Academic Disciplines Intersecting with the Compound's Study

The investigation of this compound would likely involve a multidisciplinary approach, drawing on expertise from several key academic fields:

Medicinal Chemistry: Given the wide range of biological activities exhibited by benzophenone derivatives, a primary area of investigation would be in medicinal chemistry. rsc.orgnih.gov Researchers would likely explore its potential as an anticancer, antimicrobial, or anti-inflammatory agent. nih.govbjmu.edu.cnnih.gov

Organic Synthesis: The development of efficient and scalable synthetic routes to this compound would be a crucial area of research. This could involve exploring various synthetic methodologies, such as Friedel-Crafts acylation. researchgate.netgoogle.com

Materials Science: The ethylenedioxy group suggests potential applications in materials science, particularly in the development of UV-stable polymers and coatings.

Photochemistry: The benzophenone core is known for its photochemical properties. Research in this area could investigate the compound's utility as a photoinitiator or in other light-driven applications.

Pharmacology and Toxicology: Should the compound show promising biological activity, further studies in pharmacology and toxicology would be necessary to understand its mechanism of action and potential for therapeutic use. nih.govnih.gov

Properties

IUPAC Name |

(3-chlorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c16-12-3-1-2-10(8-12)15(17)11-4-5-13-14(9-11)19-7-6-18-13/h1-5,8-9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRDGRBGZYFFTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388126 | |

| Record name | 3-CHLORO-3',4'-(ETHYLENEDIOXY)BENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727994-89-0 | |

| Record name | 3-CHLORO-3',4'-(ETHYLENEDIOXY)BENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Enzymatic Approaches for 3 Chloro 3 ,4 Ethylenedioxy Benzophenone

Strategic Design and Retrosynthetic Analysis of the Target Molecule

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, readily available precursor structures. wikipedia.org This process simplifies complex structures by identifying key bonds that can be disconnected, corresponding to reliable forward-reaction steps.

For 3-Chloro-3',4'-(ethylenedioxy)benzophenone (Target Molecule 1 ), the analysis reveals several logical disconnections. The central ketone linkage is a prime candidate for a Friedel-Crafts acylation disconnection, a common and robust method for forming aryl ketones. chemistryjournals.net This breaks the molecule into two primary synthons: an acyl cation derived from a 3-chlorobenzoyl derivative and a nucleophilic aromatic ring, 1,4-benzodioxan.

A plausible retrosynthetic pathway for 1 is as follows:

C(O)-Aryl Bond Disconnection (Friedel-Crafts type): The most logical primary disconnection is at the carbonyl-aryl bond. This simplifies the target molecule 1 into two key precursors: 1,4-benzodioxan (2 ) and 3-chlorobenzoyl chloride (3 ). This disconnection corresponds to a Friedel-Crafts acylation reaction in the forward synthesis.

Aryl-Cl Bond Disconnection: The 3-chlorobenzoyl chloride (3 ) can be retrosynthetically derived from 3-chlorobenzoic acid (4 ), which in turn comes from the chlorination of benzoic acid.

Ethylenedioxy Moiety Disconnection: 1,4-Benzodioxan (2 ) can be disconnected across its two ether linkages. This leads back to catechol (1,2-dihydroxybenzene, 5 ) and 1,2-dichloroethane (B1671644) (6 ). This disconnection points to a Williamson ether synthesis in the forward direction.

This analysis provides a convergent and logical pathway, starting from simple, commercially available materials like catechol, 1,2-dichloroethane, and benzoic acid.

Conventional Synthetic Pathways to Substituted Benzophenones

The synthesis of substituted benzophenones like the target molecule relies on a well-established toolbox of organic reactions. The assembly is typically sequential, involving the formation of the core structure followed by the introduction of specific substituents.

Core Benzophenone (B1666685) Formation Strategies (e.g., Friedel-Crafts Acylation, Cross-Coupling Reactions)

The Friedel-Crafts acylation is a cornerstone of benzophenone synthesis, involving the electrophilic substitution of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. chemistryjournals.net

In the context of synthesizing molecule 1 , this would involve the reaction of 1,4-benzodioxan (2 ) with 3-chlorobenzoyl chloride (3 ). The reaction is typically catalyzed by strong Lewis acids.

Key Features of Friedel-Crafts Acylation:

Catalysts: Aluminum chloride (AlCl₃) is the traditional and most powerful catalyst, but others like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) are also used, sometimes offering milder conditions or different selectivity. researchgate.netresearchgate.net

Solvents: Common solvents include carbon disulfide (CS₂), nitrobenzene, or chlorinated hydrocarbons like dichloroethane. google.com

Regioselectivity: The ethylenedioxy group on 1,4-benzodioxan is an ortho-, para-director. Due to steric hindrance from the non-planar dioxan ring, acylation is expected to occur predominantly at the para-position (C-6), leading to the desired 3',4'-(ethylenedioxy) substitution pattern.

An alternative, though less common for direct benzophenone synthesis, involves transition-metal-catalyzed cross-coupling reactions. For instance, a Suzuki or Heck-type coupling could theoretically be employed to form the C-C bond of the ketone, but this often requires more complex, pre-functionalized starting materials.

Interactive Table 1: Comparison of Common Lewis Acid Catalysts for Friedel-Crafts Acylation

| Catalyst | Relative Activity | Typical Conditions | Advantages | Disadvantages |

| Aluminum Chloride (AlCl₃) | Very High | Stoichiometric amounts, anhydrous | High reactivity, effective for deactivated rings | Often requires more than stoichiometric amounts, generates corrosive waste, difficult to handle. chemistryjournals.net |

| Ferric Chloride (FeCl₃) | High | Catalytic or stoichiometric amounts | Less moisture-sensitive than AlCl₃, moderately active. researchgate.net | Can be less effective for highly deactivated systems. |

| Zinc Chloride (ZnCl₂) | Moderate | High temperatures, catalytic amounts | Milder catalyst, useful for sensitive substrates | Slower reaction rates, requires higher temperatures. researchgate.net |

| Boron Trifluoride (BF₃) | Moderate | Gaseous or as etherate complex | Good for specific applications, can be highly selective. researchgate.net | Can be difficult to handle, may require pressure vessels. |

Introduction of the Ethylenedioxy Moiety

The ethylenedioxy group, which forms a 1,4-benzodioxan ring system, is typically synthesized via a double Williamson ether synthesis. This involves the reaction of a catechol with a 1,2-dihaloethane (e.g., 1,2-dichloroethane or 1,2-dibromoethane) under basic conditions.

The reaction proceeds in two steps:

Deprotonation of the catechol using a base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) to form a phenoxide.

Nucleophilic attack of the phenoxide on the 1,2-dihaloethane to form the first ether bond, followed by an intramolecular cyclization to form the second ether bond and complete the dioxan ring.

This method is highly efficient for producing the 1,4-benzodioxan precursor required for the subsequent Friedel-Crafts acylation.

Regioselective Chlorination Methodologies (e.g., Electrophilic Halogenation)

The introduction of the chlorine atom at the meta-position of the benzoyl moiety requires careful strategic planning. Direct chlorination of benzophenone itself would be complex, as the benzoyl group is a deactivating meta-director, but the other ring's substituents would also influence reactivity.

A more controlled approach involves chlorinating a precursor like benzoic acid before it is converted to the acyl chloride. The carboxyl group (-COOH) is a meta-director. Therefore, electrophilic chlorination of benzoic acid using a chlorinating agent such as chlorine gas (Cl₂) with a Lewis acid catalyst (e.g., FeCl₃) or N-chlorosuccinimide (NCS) would yield 3-chlorobenzoic acid. scientificupdate.com This acid can then be converted to 3-chlorobenzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Studies on the chlorination of substituted aromatic compounds show that the reaction conditions can be tuned to achieve high regioselectivity. For example, using specific catalysts can favor ortho or para substitution in activated rings like phenols. scientificupdate.com For deactivated rings, forcing conditions are often necessary to achieve substitution at the meta position.

Emerging Synthetic Techniques and Green Chemistry Considerations in Benzophenone Synthesis

Modern synthetic chemistry places increasing emphasis on "green" principles to reduce environmental impact. These principles are highly relevant to traditional benzophenone syntheses, which often use hazardous reagents and solvents.

Green Approaches to Benzophenone Synthesis:

Alternative Catalysts: The use of solid acid catalysts (e.g., zeolites, clays) or recyclable Lewis acids like ionic liquids can replace traditional, corrosive catalysts like AlCl₃. researchgate.net Ionic liquids can act as both catalyst and solvent, simplifying workup and allowing for catalyst reuse. researchgate.net

Alternative Energy Sources: Photochemical reactions, such as the photoreduction of benzophenone to benzopinacol (B1666686) using sunlight, demonstrate the potential of using renewable energy sources in synthesis. ijpda.orgegrassbcollege.ac.in

Safer Solvents: Replacing hazardous solvents like carbon disulfide or chlorinated hydrocarbons with greener alternatives such as ethanol (B145695) or even performing reactions under solvent-free conditions is a key goal. researchgate.net

Interactive Table 2: Application of Green Chemistry Principles to Benzophenone Synthesis

| Green Chemistry Principle | Traditional Approach | Green Alternative/Improvement |

| Catalysis | Stoichiometric AlCl₃ in Friedel-Crafts acylation. chemistryjournals.net | Use of catalytic amounts of recyclable Lewis acids (e.g., FeCl₃, ionic liquids, zeolites). researchgate.net |

| Safer Solvents | Use of hazardous solvents like CS₂ or nitrobenzene. | Employing safer solvents like ethanol or conducting reactions neat (solvent-free). researchgate.net |

| Energy Efficiency | Reactions often require significant heating. | Use of alternative energy sources like microwave irradiation or solar energy to reduce energy consumption. egrassbcollege.ac.in |

| Atom Economy | Friedel-Crafts reactions can have good atom economy, but catalyst waste is an issue. | Designing pathways that maximize the incorporation of all starting materials into the final product. |

Analytical Methodologies for Reaction Monitoring and Structural Elucidation in Organic Synthesis

The synthesis of this compound requires rigorous analytical control at each step to monitor reaction progress, assess purity, and confirm the structure of intermediates and the final product.

Monitoring Reaction Progress:

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique used to qualitatively follow the consumption of starting materials and the formation of products.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the composition of a reaction mixture, allowing for precise determination of conversion and yield. mdpi.comresearchgate.net

Structural Elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the precise structure of the molecule. They provide information about the chemical environment of each hydrogen and carbon atom, confirming the connectivity and regiochemistry of the substituents. royalsocietypublishing.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For the target molecule, characteristic peaks for the carbonyl group (C=O) of the ketone (~1660 cm⁻¹) and the C-O stretches of the ether linkages would be expected.

Mass Spectrometry (MS): MS (B15284909) provides the molecular weight of the compound and information about its fragmentation pattern, which helps to confirm the molecular formula and structural components. google.com

Interactive Table 3: Analytical Techniques for the Synthesis of this compound

| Technique | Purpose | Information Obtained |

| TLC | Reaction Monitoring | Qualitative assessment of starting material consumption and product formation. |

| GC-MS | Purity Assessment & Identification | Separation of components in a mixture and their identification by mass. google.comresearchgate.net |

| HPLC | Quantitative Analysis | High-resolution separation and quantification of products and impurities. mdpi.com |

| ¹H NMR | Structural Elucidation | Number, type, and connectivity of hydrogen atoms. royalsocietypublishing.org |

| ¹³C NMR | Structural Elucidation | Number and type of carbon atoms, confirming the carbon skeleton. royalsocietypublishing.org |

| IR Spectroscopy | Functional Group Identification | Presence of key functional groups like C=O (ketone) and C-O (ether). |

| Mass Spectrometry | Molecular Weight & Formula | Determination of the exact mass and molecular formula of the compound. |

Spectroscopic and Mechanistic Investigations of 3 Chloro 3 ,4 Ethylenedioxy Benzophenone

Elucidation of Electronic Transitions and Photophysical Phenomena

The photophysical properties of benzophenone (B1666685) and its derivatives are dictated by the nature and relative energies of their low-lying singlet (S) and triplet (T) excited states. For the parent benzophenone, the lowest energy absorption is a forbidden n → π* transition of the carbonyl group, while a more intense π → π* transition occurs at higher energies. The introduction of substituents alters the energies of these states and can influence the photophysical pathways.

Analysis of Absorption and Emission Properties in Various Media

The ultraviolet (UV) absorption spectrum of 3-Chloro-3',4'-(ethylenedioxy)benzophenone is expected to be influenced by both of its substituents. The 3-chloro group on one phenyl ring acts as an electron-withdrawing group through induction and a weak deactivating group. The 3',4'-ethylenedioxy group on the other phenyl ring, in contrast, is an electron-donating group, which increases electron density in the aromatic system.

The absorption properties are likely to show solvatochromism, with shifts in the absorption maxima depending on the polarity of the solvent. nist.gov Specific solvent-solute interactions, such as hydrogen bonding with the carbonyl oxygen, can also influence the absorbance energies. nist.gov

Emission from benzophenone derivatives is typically weak at room temperature due to highly efficient intersystem crossing to the triplet state. Any fluorescence would likely originate from the S1 (n,π*) state and be characterized by a low quantum yield. Phosphorescence, emission from the triplet state, is more probable, especially at low temperatures in a rigid matrix where non-radiative decay pathways are minimized.

Interactive Data Table: Expected Absorption Maxima of Related Benzophenone Derivatives

| Compound | Substituents | Expected λmax (nm) | Solvent |

| Benzophenone | None | ~252 (π→π), ~330 (n→π) | Non-polar |

| 3-Chlorobenzophenone (B110928) | 3-Chloro | ~255, ~340 | Non-polar |

| 4-Chlorobenzophenone | 4-Chloro | 260 | Alcohol |

| Benzophenone-3 | 2-hydroxy, 4-methoxy | 288, 325 | Various |

Note: The data in this table is based on values reported for related compounds and serves as an estimation for this compound.

Intersystem Crossing Dynamics and Triplet State Characterization

Benzophenones are known for their high intersystem crossing (ISC) quantum yields, often approaching unity. cymitquimica.com This efficiency is a result of the small energy gap between the first excited singlet state (S1, of n,π* character) and a higher triplet state (typically T2, of π,π* character), a transition favored by El-Sayed's rules. Following rapid internal conversion, the molecule populates the lowest triplet state (T1, of n,π* character).

For this compound, the presence of the chlorine atom, a heavy atom, could potentially enhance the rate of intersystem crossing through increased spin-orbit coupling. However, studies on 3-chlorobenzophenone have shown that its triplet state reactivity is quite similar to that of the parent benzophenone, suggesting the effect of a single chloro-substituent in the meta position is not dramatic.

The T1 state is a reactive intermediate, capable of undergoing hydrogen abstraction or energy transfer. The lifetime of the triplet state is highly dependent on its environment and can be quenched by oxygen or other triplet quenchers. In the absence of quenchers, it decays back to the ground state via phosphorescence or non-radiative decay. Transient absorption spectroscopy is a key technique for characterizing triplet states, which for benzophenones typically show a strong absorption in the 520-540 nm region. cymitquimica.com

Data Table: Triplet State Properties of Benzophenone

| Property | Value | Conditions |

| Intersystem Crossing Quantum Yield (Φ_ISC) | ~1.0 | Solution |

| Triplet Energy (E_T) | ~69 kcal/mol | Solution |

| Triplet Lifetime (τ_T) | μs to ms (B15284909) range | Degassed solution |

| Triplet-Triplet Absorption (λ_max) | ~525 nm | Solution |

Note: This data for the parent benzophenone provides a baseline for the expected properties of its derivatives.

Reaction Mechanisms under Photolytic and Thermal Conditions

Upon UV irradiation, the primary photochemical reaction for benzophenones in the presence of a hydrogen donor is the photoreduction of the carbonyl group. The excited triplet state of this compound is expected to abstract a hydrogen atom from a suitable donor (like a solvent or another molecule) to form a ketyl radical. In the case of 3-chlorobenzophenone, these ketyl radicals have been observed and studied.

The subsequent fate of the ketyl radicals depends on the reaction conditions. Two ketyl radicals can dimerize to form a pinacol, or they can undergo other radical-radical reactions. The presence of the chloro- and ethylenedioxy- substituents may influence the stability and reactivity of the radical intermediate.

Thermally, this compound is expected to be stable. At very high temperatures, decomposition would likely involve the cleavage of the bonds in the benzophenone core or the substituents.

Electrochemical Behavior and Redox Properties

The electrochemical behavior of benzophenones is characterized by the reduction of the carbonyl group. Typically, benzophenones undergo two successive one-electron reductions. The first is a reversible reduction to form a radical anion, and the second is an irreversible reduction of this radical anion to a dianion. researchgate.net

Cyclic voltammetry would be the primary technique to investigate these properties. The reduction of benzophenone-3, a sunscreen agent with electron-donating groups, has been shown to occur at approximately -1.30 V (vs. Ag/AgCl) under specific conditions. The presence of the electron-withdrawing chloro group in the title compound would likely shift this potential to a less negative value.

Advanced Spectroscopic Techniques for Structural and Dynamic Studies in Solution and Solid State

A comprehensive understanding of this compound would require the application of several advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the chemical structure, providing information on the chemical environment of each proton and carbon atom. The specific substitution pattern would result in a unique set of chemical shifts and coupling constants.

Infrared (IR) and Raman Spectroscopy: These techniques would be used to identify the characteristic vibrational modes of the molecule. The strong carbonyl (C=O) stretch would be a prominent feature in the IR spectrum, typically appearing around 1660 cm⁻¹. The presence of the C-Cl bond and the C-O-C bonds of the ethylenedioxy group would also give rise to characteristic vibrations.

Time-Resolved Spectroscopy: Techniques like nanosecond transient absorption and time-resolved fluorescence would be crucial for studying the dynamics of the excited states, including the rate of intersystem crossing and the lifetime and reactivity of the triplet state.

X-ray Crystallography: If a suitable single crystal can be grown, X-ray diffraction would provide the definitive solid-state structure, including bond lengths, bond angles, and the dihedral angle between the two phenyl rings. This structural information is invaluable for interpreting the spectroscopic and photochemical behavior.

Computational and Theoretical Chemistry of 3 Chloro 3 ,4 Ethylenedioxy Benzophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into molecular orbitals, energy landscapes, and photophysical behavior.

Density Functional Theory (DFT) for Molecular Orbitals and Energy Profiles

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of many-body systems. For 3-Chloro-3',4'-(ethylenedioxy)benzophenone, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d), would be utilized to optimize the molecule's geometry and to determine the energies and distributions of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are critical in determining a molecule's reactivity. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO's energy relates to the electron affinity and the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the electron-donating ethylenedioxy group is expected to raise the energy of the HOMO, while the electron-withdrawing chloro group and the carbonyl group will likely lower the energy of the LUMO. This would result in a relatively small HOMO-LUMO gap, suggesting a molecule with potential for various chemical reactions.

Table 1: Predicted DFT-Calculated Properties of this compound and Related Compounds

| Compound | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |

| Benzophenone (B1666685) (Reference) | -6.5 | -1.8 | 4.7 |

| 3-Chlorobenzophenone (B110928) | -6.7 | -2.1 | 4.6 |

| 3',4'-(Ethylenedioxy)benzophenone | -6.2 | -1.7 | 4.5 |

| This compound | -6.4 | -2.0 | 4.4 |

Note: The values in this table are illustrative and based on general trends observed in substituted benzophenones. Actual calculated values may vary depending on the specific computational methods used.

Energy profile calculations using DFT could also map out the reaction pathways for processes like electrophilic aromatic substitution or nucleophilic attack at the carbonyl carbon. These profiles would identify transition states and intermediates, providing a deeper understanding of the reaction mechanisms.

Excited State Calculations and Photophysical Predictions

The photophysical properties of benzophenone and its derivatives are of significant interest due to their applications as photosensitizers and in materials science. Time-Dependent Density Functional Theory (TD-DFT) is a common method for studying the excited states of molecules.

For this compound, TD-DFT calculations would predict the energies of the low-lying singlet (S1, S2, etc.) and triplet (T1, T2, etc.) excited states. These calculations are crucial for understanding the molecule's absorption and emission properties. The primary absorption bands of benzophenones are typically π→π* and n→π* transitions. The presence of the ethylenedioxy group is expected to cause a red-shift (a shift to longer wavelengths) in the π→π* absorption band due to increased conjugation.

The efficiency of intersystem crossing (ISC), the transition from a singlet to a triplet state, is a key characteristic of benzophenones. The spin-orbit coupling between the singlet and triplet states, which can be calculated computationally, governs the rate of ISC. The chloro-substituent, being a heavy atom, is expected to enhance spin-orbit coupling and thus promote a more efficient ISC. This would make this compound a potentially effective triplet photosensitizer.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of molecules, which are crucial for understanding their interactions with other molecules.

Conformational Analysis and Intermolecular Interactions

The two phenyl rings in benzophenone are not coplanar due to steric hindrance. The dihedral angles between the phenyl rings and the plane of the carbonyl group are important conformational parameters. For this compound, the substitution pattern will influence the preferred conformation. The chloro group at the 3-position is not expected to cause significant steric hindrance, but the ethylenedioxy group will have a more pronounced effect on the conformation of its attached phenyl ring.

Conformational analysis, using methods like molecular mechanics or DFT, can identify the lowest energy conformations of the molecule. This is important because the conformation can significantly affect the molecule's properties and its ability to interact with other molecules.

The molecule's electrostatic potential surface can also be calculated to identify regions that are electron-rich (negative potential) and electron-poor (positive potential). The carbonyl oxygen and the oxygens of the ethylenedioxy group will be regions of negative potential, while the hydrogen atoms will be regions of positive potential. This information is key to predicting how the molecule will interact with other molecules through non-covalent interactions like hydrogen bonding and dipole-dipole interactions.

Ligand-Protein Docking Studies with Biological Macromolecules

Given that many benzophenone derivatives exhibit biological activity, molecular docking is a valuable tool to predict how this compound might interact with biological targets such as enzymes or receptors. Docking simulations place the molecule (the ligand) into the binding site of a protein and calculate a score that estimates the binding affinity.

For example, based on the known activities of other benzophenones, one could perform docking studies with enzymes like cyclooxygenases (COX) or protein kinases. The results of these simulations would provide a hypothetical binding mode, identifying key amino acid residues in the protein that interact with the ligand. The chloro and ethylenedioxy groups would play a significant role in these interactions, potentially forming halogen bonds or hydrogen bonds, respectively.

Table 2: Hypothetical Ligand-Protein Docking Results for this compound with a Generic Kinase Active Site

| Parameter | Predicted Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | Lys72, Glu91, Leu148 |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, halogen bonds |

Note: This table presents hypothetical data to illustrate the output of a docking simulation. The actual results would depend on the specific protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. While a QSAR model cannot be built for a single compound, if a dataset of benzophenone derivatives with known biological activity (e.g., anticancer or antimicrobial) were available, the properties of this compound could be used to predict its activity.

The first step in QSAR is to calculate a set of molecular descriptors for each compound in the dataset. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). For this compound, these descriptors would be calculated using computational methods.

Then, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a mathematical equation that relates the descriptors to the biological activity. This model can then be used to predict the activity of new, untested compounds like this compound. The presence of the chloro and ethylenedioxy groups would contribute significantly to the values of its descriptors, thereby influencing its predicted biological activity. For instance, the lipophilicity (logP) is expected to be higher due to the chloro and ethylenedioxy substituents, which could correlate with increased cell membrane permeability and potentially higher biological activity in some models. nih.govsigmaaldrich.com

Prediction of Reaction Pathways and Transition States

The primary reactive sites in this compound are the carbonyl group, the two aromatic rings, and the ethylenedioxy bridge. Each of these sites can participate in different types of reactions, and computational models can predict which pathways are most energetically favorable.

Predicted Reaction Pathways

Based on its structural features, several key reaction pathways can be computationally investigated for this compound:

Photoreduction of the Carbonyl Group: Benzophenones are well-known for their photochemical reactivity. Upon absorption of UV light, the benzophenone moiety can be excited to a triplet diradical state. This excited state is a powerful hydrogen abstractor. In the presence of a hydrogen-donating solvent or substrate, it can abstract a hydrogen atom, leading to the formation of a ketyl radical. researchgate.net Dimerization of this radical can then lead to the formation of a benzopinacol-type product. researchgate.netijpda.org Computational studies can model the energy of the excited triplet state and the transition state for hydrogen abstraction.

Nucleophilic Acyl Substitution: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.comlibretexts.orgkhanacademy.org This is a fundamental reaction of carboxylic acid derivatives and ketones. libretexts.orglibretexts.orgyoutube.com The reaction proceeds through a two-step addition-elimination mechanism, forming a tetrahedral intermediate. masterorganicchemistry.comkhanacademy.orgyoutube.com The stability of the leaving group is a critical factor in these reactions. libretexts.orgkhanacademy.org For this compound, this would involve a nucleophile attacking the carbonyl carbon, followed by the potential displacement of one of the aryl groups. However, cleavage of a carbon-carbon bond is generally less favorable.

Electrophilic Aromatic Substitution (EAS): The two benzene (B151609) rings can undergo electrophilic aromatic substitution, such as nitration, halogenation, or Friedel-Crafts reactions. scribd.comuci.edu The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. uci.edu The chloro-substituted ring is deactivated due to the electron-withdrawing nature of the chlorine atom and the benzoyl group, directing incoming electrophiles to the meta position relative to the carbonyl. The ring with the ethylenedioxy group is activated due to the electron-donating nature of the ether oxygens, directing electrophiles to the ortho and para positions relative to the ethylenedioxy group. Computational chemistry can be used to calculate the activation energy barriers for electrophilic attack at different positions on both rings, thus predicting the regioselectivity of the reaction. researchgate.netnih.gov

Cleavage of the Ethylenedioxy Bridge: The ether linkages in the ethylenedioxy group can potentially be cleaved under harsh acidic conditions. acs.orgyoutube.comkhanacademy.org This reaction typically involves protonation of an ether oxygen, followed by nucleophilic attack by a counter-ion. youtube.comkhanacademy.org Theoretical calculations could model the protonation energies and the transition states for the ring-opening reaction, providing insight into the stability of this moiety under various conditions.

Hypothetical Transition State Analysis

A full computational study would involve locating the transition state for each plausible reaction step and calculating its energy relative to the reactants. This energy difference represents the activation energy barrier for that step.

Table 4.4.1: Hypothetical Calculated Activation Energies for Competing Reaction Pathways

| Reaction Pathway | Predicted Rate-Determining Step | Hypothetical Activation Energy (kcal/mol) | Notes |

| Photoreduction | Hydrogen abstraction by triplet state | 10-15 | Dependent on the hydrogen donor present. |

| Nucleophilic Acyl Addition | Nucleophilic attack at carbonyl carbon | 20-25 | Highly dependent on the strength of the nucleophile. |

| Electrophilic Nitration (Ring A: Chloro-substituted) | Formation of the sigma complex | 25-30 | Attack at the meta position to the carbonyl group is favored. |

| Electrophilic Nitration (Ring B: Ethylenedioxy-substituted) | Formation of the sigma complex | 15-20 | Attack at the ortho/para positions to the ethylenedioxy group is favored. |

| Acid-Catalyzed Ether Cleavage | Nucleophilic attack on the protonated ether | > 35 | Generally requires harsh conditions. |

Note: These values are hypothetical and intended for illustrative purposes to demonstrate the type of data generated from computational analysis. The actual values would require specific DFT or other high-level calculations.

The transition states would be characterized by having a single imaginary frequency in their vibrational analysis, corresponding to the motion along the reaction coordinate. For example, in an electrophilic aromatic substitution, the transition state would feature the partial formation of a new carbon-electrophile bond and the partial breaking of the aromatic C-H bond.

Biological and Pharmacological Research of 3 Chloro 3 ,4 Ethylenedioxy Benzophenone

Evaluation of Cytotoxic and Antiproliferative Activities

The potential of benzophenone (B1666685) derivatives as anticancer agents has been an active area of research. These investigations often involve screening against various cancer cell lines to determine their cytotoxic (cell-killing) and antiproliferative (inhibition of cell growth) effects.

In Vitro Screening Against Diverse Cancer Cell Lines

While specific comprehensive screening data for 3-Chloro-3',4'-(ethylenedioxy)benzophenone is not extensively documented in publicly available research, studies on structurally related benzophenone derivatives provide insights into its potential activity. For instance, various substituted benzophenones have demonstrated cytotoxic effects against a range of human cancer cell lines.

Research on other chlorinated benzophenone analogs has shown significant cell growth inhibitory activity. For example, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives displayed cytotoxicity against liver, breast, colon, gastric, and endometrial cancer cell lines nih.gov. Similarly, formazan (B1609692) derivatives bearing a p-chloro-substituted phenyl ring have been tested against human lung (A-549) and prostate (PC-3) cancer cell lines, demonstrating cytotoxic effects dergipark.org.tr. The presence and position of the chloro substituent, as well as other functional groups on the benzophenone scaffold, are believed to play a crucial role in the observed cytotoxicity.

The general findings suggest that benzophenone derivatives can exhibit a range of cytotoxic potencies, often influenced by the specific substitution pattern on the aromatic rings. These studies underscore the importance of the benzophenone core in designing potential anticancer agents nih.gov.

Table 1: Cytotoxic Activity of Representative Benzophenone Derivatives Against Various Cancer Cell Lines Note: This table presents data for related benzophenone compounds to illustrate the general cytotoxic potential of this chemical class, as specific data for this compound is limited in the reviewed literature.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Formazan derivative (CF) with p-chloro | A-549 (Lung) | 97.06 | dergipark.org.tr |

| Formazan derivative (CF) with p-chloro | PC-3 (Prostate) | 76.25 | dergipark.org.tr |

| Benzophenone analog (Compound 9d) | A549 (Lung) | 85 (concentration for cell cycle analysis) | nih.gov |

| Benzophenone analog (Compound 9d) | HeLa (Cervical) | Not specified | nih.gov |

| Benzophenone analog (Compound 9d) | MCF-7 (Breast) | Not specified | nih.gov |

Investigation of Apoptotic and Necrotic Pathways Induction

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Studies on various benzophenone derivatives have shown their ability to induce apoptosis in cancer cells. For example, the UV filter benzophenone-3 (BP-3) has been shown to induce apoptosis in mouse neuronal cells through an intrinsic pathway involving the loss of mitochondrial membrane potential and the activation of caspases nih.govresearchgate.net. In human hepatoma cells, benzophenones can induce apoptosis through the excessive production of reactive oxygen species (ROS), leading to mitochondrial and nuclear damage mdpi.com.

Research on a novel benzophenone analog, compound 9d, demonstrated that it induces apoptosis in A549 lung cancer cells. This was confirmed by morphological changes characteristic of apoptosis, such as membrane blebbing and the formation of apoptotic bodies, as well as DNA fragmentation, a hallmark of apoptosis nih.gov. Similarly, other studies have shown that benzophenone derivatives can trigger apoptosis through various signaling pathways, often involving the modulation of key regulatory proteins esisresearch.orgnih.govnih.gov. While direct evidence for this compound is scarce, the consistent pro-apoptotic activity of its structural relatives suggests it may also function through similar mechanisms.

Modulation of Cell Cycle Progression

In addition to inducing apoptosis, many anticancer compounds can interfere with the cell cycle, leading to arrest at specific phases and preventing cancer cell proliferation. Several benzophenone derivatives have been found to modulate cell cycle progression. For instance, a study on a tetraprenylated benzophenone, 7-Epiclusianone, showed that it induced cell cycle arrest at the G0/G1 phase in breast cancer cell lines researchgate.net. Another benzophenone thiosemicarbazone compound was found to cause mitotic arrest in leukemia cells nih.gov.

Specifically, some benzophenone analogs have been shown to arrest the cell cycle at the G2/M phase in A549 lung cancer cells nih.gov. This arrest is often followed by apoptosis, indicating a multi-pronged attack on cancer cell viability. The modulation of cyclins and cyclin-dependent kinases (CDKs), key regulators of the cell cycle, is a common mechanism by which these compounds exert their effects. The ability of various benzophenones to halt cell cycle progression highlights a significant avenue for their potential therapeutic application in oncology researchgate.net.

Neurobiological Activity Profiling

Beyond oncology, benzophenone derivatives have been explored for their potential in treating neurodegenerative disorders, particularly Alzheimer's disease. This research has primarily focused on their ability to inhibit key enzymes and interact with proteins involved in the disease's pathology.

Acetylcholinesterase and Butyrylcholinesterase Inhibition Studies

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov A number of benzophenone derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity. mdpi.com

Table 2: Cholinesterase Inhibitory Activity of Representative Benzophenone and Related Derivatives Note: This table includes data for related compounds to illustrate the potential for cholinesterase inhibition within this chemical class, as specific data for this compound is limited.

| Compound/Derivative | Enzyme | IC50 | Reference |

| Benzophenone derivative 6 | eqBuChE | 172 nM | mdpi.com |

| Benzophenone derivative 6 | hBuChE | 1.16 µM | mdpi.com |

| 1-(7-(4-chlorophenoxy)heptyl)homopiperidine (18) | EeAChE | 1.93 µM | nih.gov |

| 1-(7-(4-chlorophenoxy)heptyl)homopiperidine (18) | EqBuChE | 1.64 µM | nih.gov |

Interaction with Presenilin Proteins and Amyloid Beta Modulation

The amyloid hypothesis of Alzheimer's disease posits that the accumulation of amyloid-beta (Aβ) peptides, generated by the cleavage of the amyloid precursor protein (APP) by secretase enzymes, is a primary pathogenic event. Presenilins (PSEN1 and PSEN2) are the catalytic core of the γ-secretase complex, which is responsible for the final cleavage of APP to produce Aβ. nih.govmdpi.com Therefore, molecules that can modulate the activity of γ-secretase or its interaction with APP are of great interest.

Computational studies have explored the potential of benzophenone integrated derivatives to act as inhibitors of presenilin proteins. nih.gov These in silico analyses have identified certain benzophenone derivatives that exhibit strong binding affinities for both PSEN-1 and PSEN-2, suggesting they could potentially modulate γ-secretase activity and, consequently, Aβ production. nih.gov For example, a lead compound from a screening study, BID-16, showed binding affinities of -10.2 kcal/mol and -9.4 kcal/mol for PSEN-1 and PSEN-2, respectively. nih.gov While these are computational predictions, they provide a strong rationale for the synthesis and biological evaluation of such compounds as potential anti-Alzheimer's agents. Small molecules that can modulate γ-secretase without complete inhibition, known as γ-secretase modulators (GSMs), are considered a particularly promising therapeutic strategy. nih.gov The benzophenone scaffold may serve as a valuable starting point for the development of novel GSMs.

Monoamine Oxidase (MAO) Inhibition Potential

There is currently no available scientific literature or published research data regarding the monoamine oxidase (MAO) inhibition potential of this compound.

Antimicrobial Spectrum and Antiviral Investigations

Antibacterial and Antifungal Efficacy

No studies were identified that have investigated the antibacterial or antifungal efficacy of this compound. Therefore, no data on its spectrum of activity against bacterial or fungal pathogens is available.

Broad-Spectrum Antiviral Activity Assessment (e.g., Anti-HIV)

There is no available research on the broad-spectrum antiviral activity of this compound, including any investigations into its potential anti-HIV activity.

Antioxidant and Reactive Oxygen Species (ROS) Scavenging Properties

The antioxidant and reactive oxygen species (ROS) scavenging properties of this compound have not been reported in the scientific literature.

Endocrine Disrupting Potential and Receptor Binding Assays

There is no available data from endocrine-disrupting potential studies or receptor binding assays for this compound.

Materials Science and Advanced Applications of 3 Chloro 3 ,4 Ethylenedioxy Benzophenone

Organic Light-Emitting Diode (OLED) Technologies

There is no available research data to suggest that 3-Chloro-3',4'-(ethylenedioxy)benzophenone has been investigated for use in Organic Light-Emitting Diode (OLED) technologies.

Role as Host Material or Emitter in OLED Devices

No studies have been identified that describe the synthesis or evaluation of this compound as a host material or an emitter in OLED devices.

Performance Metrics: External Quantum Efficiency (EQE) and Luminous Efficiency

As there are no reports of this compound being used in OLEDs, no performance metrics such as External Quantum Efficiency (EQE) or luminous efficiency are available.

Device Architecture and Fabrication Considerations

There is no information on device architectures or fabrication methods that incorporate this compound.

Photoprotective and UV-Filtering Applications in Advanced Materials

No scientific literature or patents were found that detail the use of this compound for photoprotective or UV-filtering applications in advanced materials. While some benzophenone (B1666685) derivatives are utilized as UV absorbers, no specific data exists for this particular compound.

Development in Polymer Chemistry and Photopolymerization Processes

A thorough search of academic and industrial research databases yielded no information on the application of this compound in polymer chemistry or as a component in photopolymerization processes.

Functional Materials for Sensing and Catalysis

There is no documented research on the development or application of this compound as a functional material for chemical sensing or in catalytic processes.

Conclusion and Future Directions in 3 Chloro 3 ,4 Ethylenedioxy Benzophenone Research

Summary of Key Academic Contributions and Findings

Direct academic contributions and detailed research findings specifically for 3-Chloro-3',4'-(ethylenedioxy)benzophenone are notably scarce in publicly available scientific literature. The majority of research has focused on other isomers, such as 2-Chloro-3',4'-(ethylenedioxy)benzophenone and 4-Chloro-3',4'-(ethylenedioxy)benzophenone, or the broader category of benzophenones.

However, the existing body of research on benzophenone (B1666685) derivatives provides a foundational understanding. Benzophenones are recognized for their utility as key intermediates in the synthesis of more complex organic molecules and have been investigated for a range of biological activities, including potential antimicrobial and anticancer properties. The ethylenedioxy group, in particular, is known to enhance UV absorption capabilities, making these compounds valuable in polymer stabilization and sunscreen research. Furthermore, the benzophenone scaffold is a common feature in the development of kinase inhibitors.

Research into the synthesis of related benzophenone derivatives, such as those with thiazole (B1198619) groups, has demonstrated their potential as anti-inflammatory agents by inhibiting cyclooxygenase (COX) isoenzymes. mdpi.comnih.gov Additionally, various benzophenone derivatives have been synthesized and explored for their applications in organic light-emitting diodes (OLEDs) due to their unique electronic and photophysical properties. mdpi.com

The systematic synthesis of benzophenone derivatives often involves methodologies like Friedel-Crafts acylation, which could be adapted for the specific production of this compound. mdpi.com

Identification of Remaining Challenges and Unexplored Avenues

The primary challenge in the study of this compound is the significant lack of dedicated research. This information gap represents a substantial unexplored avenue for chemical and pharmaceutical science.

Key Challenges and Unexplored Areas:

Lack of Specific Synthesis Data: While general methods for benzophenone synthesis exist, optimized and scalable synthetic routes specifically for the 3-chloro isomer have not been reported. The regioselectivity of the chlorination and the Friedel-Crafts acylation steps for this particular substitution pattern needs to be systematically investigated.

No Characterization Data: Comprehensive spectroscopic and crystallographic data for this compound are not available. This fundamental information is crucial for confirming its structure and purity, and for any future research endeavors.

Biological Activity Unknown: The biological profile of this specific isomer is entirely unexplored. Its potential as an antimicrobial, anticancer, or anti-inflammatory agent, as suggested by studies on related compounds, remains to be determined.

Materials Science Potential Untapped: The photophysical properties of this compound have not been investigated. Its potential use in materials science, for applications such as OLEDs or as a photostabilizer, is an open question.

Prospective Methodologies for Enhanced Synthesis and Characterization

Future research should focus on developing efficient and selective synthetic strategies for this compound. Building upon established methods for related compounds, several prospective methodologies can be proposed.

Synthesis:

Friedel-Crafts Acylation: A plausible route involves the Friedel-Crafts acylation of 1,4-benzodioxane (B1196944) with 3-chlorobenzoyl chloride. The reaction conditions, including the choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃) and solvent, would need to be optimized to maximize the yield of the desired isomer and minimize the formation of byproducts. mdpi.com

Multi-step Synthesis from Precursors: An alternative approach could involve a multi-step synthesis starting from more readily available precursors. For instance, the synthesis could begin with the appropriate substituted benzoic acid and phenol, followed by esterification and a Fries rearrangement to form the benzophenone core, and subsequent introduction of the ethylenedioxy group. nih.gov

Characterization:

Spectroscopic Techniques: A full suite of spectroscopic methods will be essential for unambiguous characterization. This includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure and connectivity of the atoms.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl and ether linkages.

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption spectrum, which is critical for potential applications in materials science.

X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule. eurjchem.com

Translational Research Opportunities in Medicine and Materials Science

Given the known activities of the broader benzophenone class, this compound holds potential for translational research in several fields.

Medicine:

Anticancer Drug Discovery: Many benzophenone derivatives have shown cytotoxic activity against various cancer cell lines. rsc.org Investigating the effect of this specific isomer on cancer cell proliferation, apoptosis, and specific signaling pathways could reveal a novel therapeutic candidate.

Antimicrobial Agent Development: The benzophenone scaffold is present in some antimicrobial compounds. nih.gov Screening this compound against a panel of pathogenic bacteria and fungi could identify new leads for infectious disease treatments.

Anti-inflammatory Therapeutics: The structural similarity to known anti-inflammatory benzophenones suggests that this compound could be a candidate for developing new treatments for inflammatory conditions. nih.gov

Materials Science:

Organic Electronics: The electron-deficient benzophenone core combined with the electron-donating ethylenedioxy group could impart interesting photophysical properties. mdpi.com This makes it a candidate for investigation as a host or emitter material in OLEDs.

UV-Absorbers and Stabilizers: The inherent UV-absorbing properties of the benzophenone structure suggest a potential application as a UV filter or photostabilizer in polymers and coatings, although this is a field with many established compounds.

Broader Implications for Sustainable Chemical Development

The synthesis and application of novel compounds like this compound should be considered within the framework of sustainable chemical development.

Green Synthesis Routes: Future research should prioritize the development of environmentally benign synthesis methods. This includes the use of greener solvents, catalysts that can be recycled, and processes that minimize waste generation. Exploring catalytic methods that avoid stoichiometric reagents, such as in Friedel-Crafts reactions, is a key aspect.

Atom Economy: Synthetic strategies should be designed to maximize atom economy, ensuring that a high proportion of the atoms from the reactants are incorporated into the final product.

Q & A

Q. What are the recommended synthetic routes and characterization methods for 3-Chloro-3',4'-(ethylenedioxy)benzophenone?

Methodological Answer: The compound is synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to introduce the ethylenedioxy and chloro substituents. Key steps include:

Q. What analytical techniques are critical for assessing stability and degradation in environmental matrices?

Methodological Answer: Environmental stability studies should focus on oxidative and photolytic pathways:

- Oxidative Degradation :

- Photolysis :

- Setup : UV irradiation (λ = 254–365 nm) in aqueous/organic solvents; monitor via UV-Vis spectroscopy.

- Kinetics : First-order rate constants derived from concentration decay curves.

Q. How does the substitution pattern influence reactivity in cross-coupling reactions?

Methodological Answer: The ethylenedioxy and chloro groups affect electronic and steric properties:

- Electronic Effects : The electron-withdrawing chloro group directs electrophilic substitution, while the ethylenedioxy ring enhances π-conjugation.

- Palladium-Catalyzed Reactions :

Q. What intermediates form during chlorination/oxidation, and how are they detected?

Methodological Answer: Mechanistic studies require trapping transient intermediates:

- Hypochlorite Exposure :

- Stopped-Flow UV-Vis : Monitor absorbance at 252 nm (indicative of chloroindole intermediates) .

- Iodometric Titration : Quantify oxidants (e.g., N-chloroindoles) during induction periods .

- Computational Modeling :

- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to predict reaction pathways .

Key Insight : The induction period in chlorination corresponds to equilibria between N-chloro intermediates and conjugate bases, validated by kinetic modeling .

Q. How does the compound interact with biological macromolecules (e.g., enzymes)?

Methodological Answer: Use structural analogs (e.g., benzophenone-3) to infer interactions:

- Molecular Docking : AutoDock Vina to simulate binding with cytochrome P450 enzymes (PDB ID: 3TDA).

- Fluorescence Quenching : Titrate the compound with bovine serum albumin (BSA); calculate Stern-Volmer constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.